molecular formula C12H16BrF B1479266 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene CAS No. 2097964-09-3

1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene

Cat. No.: B1479266
CAS No.: 2097964-09-3
M. Wt: 259.16 g/mol
InChI Key: AVUCGPXQORELJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene is a useful research compound. Its molecular formula is C12H16BrF and its molecular weight is 259.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Radiochemical Compounds
The compound has been utilized in the synthesis of radiochemicals like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), demonstrating its potential in radiochemistry and pharmaceutical applications. The synthesis involved a two-step reaction sequence, highlighting the compound's role in complex chemical processes, leading to isotonic, pyrogen-free, and sterile solutions of [18F]FP-β-CIT with high radiochemical purity and specific activity (Klok et al., 2006).

Spectroscopic Applications and Complex Formation
In another study, the compound's derivatives were used to synthesize and characterize complexes with zinc(II) ion. The research provided insights into the solvent effects on complexation and the intramolecular hydrogen bonding, contributing to our understanding of molecular interactions in spectroscopic applications (Tavman, 2006).

Synthesis of Chalcone Analogues
The compound also played a role in the synthesis of chalcone analogues, demonstrating its versatility in organic synthesis. The electron-transfer chain reaction employed in these studies underscores its potential in synthetic organic chemistry and the development of various pharmacologically active compounds (Curti et al., 2007).

Safety and Hazards

The safety data sheet for 1-(1-Bromo-2-fluoropropan-2-yl)-4-isopropylbenzene suggests that it should be handled with care . If inhaled, the person should be moved into fresh air .

Properties

IUPAC Name

1-(1-bromo-2-fluoropropan-2-yl)-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUCGPXQORELJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.